molecular formula C14H12N4OS B12300714 4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12300714
M. Wt: 284.34 g/mol
InChI Key: OXLZEYRTSWZMIA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction mixture is then treated with thiourea to form the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time varying depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the pyridinyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the methoxy and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring and the pyridinyl group at the 3-position of the triazole ring provides a distinct electronic environment that can enhance its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-19-12-6-2-5-11(8-12)18-13(16-17-14(18)20)10-4-3-7-15-9-10/h2-9H,1H3,(H,17,20)

InChI Key

OXLZEYRTSWZMIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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